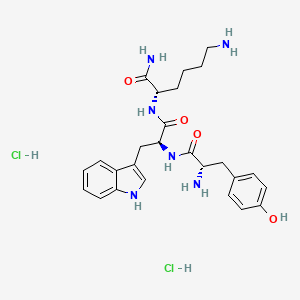

H-Tyr-trp-lys-NH2 2 hcl

Description

Overview of Short Peptides and Their Significance in Chemical Biology and Biomedical Sciences

Short peptides, typically defined as having fewer than 50 amino acid residues, are fundamental biological molecules that participate in a vast array of physiological functions. nih.gov They act as signaling molecules, hormone analogs, and modulators of protein-protein interactions. nih.govexplorationpub.com Their relatively small size confers several advantages, including ease of synthesis and modification, high specificity for their biological targets, and often a lower likelihood of inducing an immune response compared to larger protein therapeutics. explorationpub.comencyclopedia.pub

In chemical biology, short peptides serve as valuable tools for probing complex biological systems. Their structural and functional diversity allows for the design of specific inhibitors, activators, and molecular probes to study cellular pathways. encyclopedia.pubmdpi.com In biomedical sciences, the therapeutic potential of short peptides is a major area of research. They are being investigated for applications in cancer therapy, as antimicrobial agents, and in the treatment of metabolic and neurological disorders. nih.govmdpi.com The ability of some short peptides to cross cell membranes and even the blood-brain barrier further enhances their potential as drug candidates. mdpi.com

Identification and Contextualization of H-Tyr-Trp-Lys-NH2 2HCl as a Research Subject

H-Tyr-Trp-Lys-NH2 2HCl is a synthetic tripeptide composed of the amino acids Tyrosine (Tyr), Tryptophan (Trp), and Lysine (B10760008) (Lys), with an amidated C-terminus and presented as a dihydrochloride (B599025) salt. The specific sequence of these amino acids, each with distinct chemical properties, makes this peptide a subject of interest. Tyrosine and Tryptophan are aromatic amino acids, capable of participating in various non-covalent interactions, including cation-π interactions, which can be crucial for binding to biological targets. sci-hub.st Lysine is a positively charged amino acid at physiological pH, which can facilitate electrostatic interactions with negatively charged molecules or cell membranes. nih.gov

The investigation of peptides containing these specific residues is prevalent in the literature. For instance, studies on Trp-rich antimicrobial peptides often explore the role of Lysine in their activity. nih.gov Furthermore, peptides containing both Tyrosine and Tryptophan are studied for their unique photochemical and biophysical properties. sci-hub.stnih.gov The amidation of the C-terminus is a common strategy in peptide design to increase metabolic stability by making the peptide resistant to carboxypeptidases.

Rationale for In-Depth Academic Investigation of H-Tyr-Trp-Lys-NH2 2HCl

The academic focus on H-Tyr-Trp-Lys-NH2 2HCl stems from the desire to understand the structure-activity relationships of short peptides. The specific combination of aromatic and cationic residues in a short sequence provides a model system to investigate fundamental molecular interactions. The presence of both a hydrogen bond donor (the phenolic hydroxyl group of Tyr) and a hydrogen bond acceptor, along with the large hydrophobic surface of the indole (B1671886) ring of Trp and the positive charge of Lys, allows for a multitude of potential interactions with biological macromolecules.

Research into similar peptide sequences has revealed potent biological activities. For example, the synthetic peptide Trp-Lys-Tyr-Met-Val-d-Met (WKYMVm) has been shown to be a potent agonist for formyl peptide receptors, which are involved in the inflammatory response. aai.orgresearchgate.net While H-Tyr-Trp-Lys-NH2 has a different sequence, the presence of the Tyr, Trp, and Lys residues suggests potential for similar biological interactions. The dihydrochloride salt form ensures solubility in aqueous solutions, facilitating its use in a variety of experimental settings.

Current Research Landscape and Unaddressed Questions Regarding H-Tyr-Trp-Lys-NH2 2HCl

The current research landscape for short peptides is vibrant and expanding, with a focus on developing new therapeutic agents and research tools. nih.govmdpi.com For H-Tyr-Trp-Lys-NH2 2HCl specifically, while it is available as a research chemical, detailed published studies focusing exclusively on this exact tripeptide are not abundant in the public domain. Much of the related research focuses on longer peptides that contain the Tyr-Trp-Lys motif or similar sequences.

Key unaddressed questions regarding H-Tyr-Trp-Lys-NH2 2HCl include:

What are its specific biological targets and mechanisms of action?

What is its three-dimensional structure in solution and when bound to a target?

What are its potential therapeutic applications, if any?

How do modifications to this tripeptide sequence affect its activity and stability?

Further research is needed to fully elucidate the biological significance and potential applications of this specific tripeptide.

Interactive Data Table: Properties of Constituent Amino Acids

| Amino Acid | Abbreviation | Side Chain Property | Role in Peptide Structure and Function |

| Tyrosine | Tyr, Y | Aromatic, Hydrophilic (phenolic hydroxyl group) | Can participate in hydrogen bonding and aromatic stacking. The hydroxyl group can be a site for phosphorylation, a key post-translational modification. |

| Tryptophan | Trp, W | Aromatic, Hydrophobic (indole ring) | The large indole ring can engage in hydrophobic and cation-π interactions. It is also a natural fluorophore, useful in biophysical studies. sci-hub.st |

| Lysine | Lys, K | Basic, Positively Charged (ε-amino group) | The primary amine in the side chain is typically protonated at physiological pH, allowing for electrostatic interactions with negatively charged molecules or surfaces. It is also a common site for post-translational modifications like ubiquitination and acetylation. nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H36Cl2N6O4 |

|---|---|

Molecular Weight |

567.5 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide;dihydrochloride |

InChI |

InChI=1S/C26H34N6O4.2ClH/c27-12-4-3-7-22(24(29)34)31-26(36)23(14-17-15-30-21-6-2-1-5-19(17)21)32-25(35)20(28)13-16-8-10-18(33)11-9-16;;/h1-2,5-6,8-11,15,20,22-23,30,33H,3-4,7,12-14,27-28H2,(H2,29,34)(H,31,36)(H,32,35);2*1H/t20-,22-,23-;;/m0../s1 |

InChI Key |

ZELNMILKTLLODZ-CROHHRAVSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N.Cl.Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for H Tyr Trp Lys Nh2 2hcl

Established Peptide Synthesis Approaches for H-Tyr-Trp-Lys-NH2 2HCl

The synthesis of H-Tyr-Trp-Lys-NH2 is achievable through several core methodologies, including Solid-Phase Peptide Synthesis (SPPS), solution-phase synthesis, and hybrid strategies that combine elements of both. The choice of method often depends on the desired scale, purity requirements, and specific research or application goals.

Solid-Phase Peptide Synthesis (SPPS) Protocols and Optimizations

Solid-Phase Peptide Synthesis (SPPS) represents the most common and efficient method for preparing H-Tyr-Trp-Lys-NH2. The synthesis is typically performed using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy on a solid support.

Resin and Linker: To obtain the C-terminal amide, a suitable resin such as Rink Amide AM or Sieber Amide resin is employed. thaiscience.infogoogle.com The synthesis begins with the C-terminal amino acid, Lysine (B10760008), attached to the resin.

Protecting Group Strategy: The selection of appropriate side-chain protecting groups is critical to prevent unwanted side reactions during synthesis. For the Tyr-Trp-Lys sequence, a standard orthogonal protection scheme is used:

Tyrosine (Tyr): The hydroxyl group is typically protected with a tert-butyl (tBu) ether [Fmoc-Tyr(tBu)-OH]. peptide.com This group is stable under the basic conditions used for Fmoc removal but is readily cleaved by strong acid during the final step.

Tryptophan (Trp): The indole (B1671886) side chain is susceptible to modification during acidic cleavage. To prevent this, it is protected with a tert-butyloxycarbonyl (Boc) group [Fmoc-Trp(Boc)-OH]. thaiscience.infoacs.org

Lysine (Lys): The ε-amino group is also protected with a Boc group [Fmoc-Lys(Boc)-OH] to prevent branching of the peptide chain. peptide.comacs.org

Synthesis Cycle: The peptide is assembled in a stepwise manner from the C-terminus to the N-terminus through repeated cycles of deprotection and coupling.

Fmoc Deprotection: The Fmoc group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). d-nb.info

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminus. Common coupling reagents include combinations like HBTU/HOBt (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) / 1-hydroxybenzotriazole) or DIC/Oxyma (N,N'-diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate). thaiscience.inforsc.org An excess of the amino acid and coupling reagents is used to drive the reaction to completion.

Cleavage and Deprotection: Once the sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is achieved using a strong acidic cocktail, typically containing Trifluoroacetic Acid (TFA). To protect the sensitive Tryptophan and Tyrosine residues from side reactions caused by cationic species generated during cleavage, scavengers are added to the cocktail. A common cleavage reagent is Reagent K, which consists of TFA, water, phenol, thioanisole, and ethanedithiol (EDT). d-nb.inforsc.org The crude peptide is then precipitated from the cleavage mixture using cold diethyl ether.

Racemization Control: A study involving the synthesis of the model tripeptide D-Tyr-L-Lys-L-Trp highlighted that racemization can occur during synthesis, primarily at the carboxy-activated amino acid during the coupling step. The formation of stereoisomers was found to be 0.4% or less per synthesis cycle under standard conditions, demonstrating the high fidelity of modern SPPS protocols. researchgate.net

A summary of a typical Fmoc-SPPS protocol for H-Tyr-Trp-Lys-NH2 is provided below.

| Step | Procedure | Reagents/Parameters |

|---|---|---|

| 1. Resin Preparation | Swell Rink Amide resin in DMF. | Rink Amide Resin (e.g., 0.5 mmol/g) |

| 2. First Amino Acid Loading | Couple Fmoc-Lys(Boc)-OH to the resin. | Fmoc-Lys(Boc)-OH, DIC, Oxyma |

| 3. Fmoc Deprotection | Remove Fmoc group from Lysine. | 20% Piperidine in DMF |

| 4. Second Amino Acid Coupling | Couple Fmoc-Trp(Boc)-OH. | Fmoc-Trp(Boc)-OH, HBTU, HOBt, DIPEA |

| 5. Fmoc Deprotection | Remove Fmoc group from Tryptophan. | 20% Piperidine in DMF |

| 6. Third Amino Acid Coupling | Couple Fmoc-Tyr(tBu)-OH. | Fmoc-Tyr(tBu)-OH, HBTU, HOBt, DIPEA |

| 7. Final Deprotection | Remove N-terminal Fmoc group. | 20% Piperidine in DMF |

| 8. Cleavage and Side-Chain Deprotection | Cleave peptide from resin and remove Boc/tBu groups. | TFA / Thioanisole / H2O / EDT (90:5:3:2 v/v) |

| 9. Precipitation | Precipitate crude peptide. | Cold Diethyl Ether |

Solution-Phase Synthesis and Fragment Condensation for H-Tyr-Trp-Lys-NH2 2HCl

While less common for short peptides due to its labor-intensive nature, solution-phase synthesis is a viable alternative, particularly for large-scale production. This method involves the sequential coupling of protected amino acids in a suitable organic solvent. thieme-connect.de

A more efficient solution-phase approach is fragment condensation . In this strategy, smaller peptide fragments are synthesized and purified separately before being combined to form the final peptide. For H-Tyr-Trp-Lys-NH2, this could involve:

Synthesis of the dipeptide fragment Fmoc-Tyr(tBu)-Trp(Boc)-OH.

Preparation of the C-terminal fragment H-Lys(Boc)-NH2.

Coupling of these two fragments in solution using coupling reagents, followed by final deprotection of all protecting groups.

The main challenges in solution-phase synthesis are maintaining the solubility of the growing peptide chain and minimizing racemization during fragment coupling steps. acs.orgthieme-connect.de

Hybrid Synthesis Strategies for H-Tyr-Trp-Lys-NH2 2HCl and Analogues

Hybrid strategies combine the advantages of both SPPS and solution-phase synthesis. peptide.com For the target peptide, a protected dipeptide fragment such as Fmoc-Tyr(tBu)-Trp(Boc)-OH could be synthesized using SPPS on a super acid-sensitive resin, like 2-chlorotrityl chloride resin. researchgate.net This allows the protected fragment to be cleaved from the resin with its side-chain protecting groups intact using a very mild acid solution. This purified, protected fragment can then be coupled to H-Lys(Boc)-NH2 in solution, followed by a final deprotection step. This approach is particularly useful for producing peptide fragments that may be difficult to synthesize or purify in a purely solution-phase or solid-phase protocol. peptide.com

Purification Techniques for Research-Grade H-Tyr-Trp-Lys-NH2 2HCl

Following synthesis and cleavage, the crude peptide product contains the desired compound along with various impurities, such as deletion sequences, incompletely deprotected peptides, and byproducts from side reactions. High-purity H-Tyr-Trp-Lys-NH2 2HCl is obtained through one or more chromatographic techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides like H-Tyr-Trp-Lys-NH2. d-nb.infopnas.org

Stationary Phase: A C18 silica-based column is most commonly used, as its nonpolar surface effectively retains the peptide. pharmtech.comfrontiersin.org

Mobile Phase: A gradient elution system is employed, typically consisting of:

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

Solvent B: Acetonitrile (ACN) with 0.1% TFA. acs.org

Elution: The purification process starts with a high concentration of Solvent A. The concentration of Solvent B (the organic modifier) is gradually increased over time. This causes the bound peptides to elute from the column based on their hydrophobicity. The presence of the aromatic residues Tyrosine and Tryptophan gives H-Tyr-Trp-Lys-NH2 significant hydrophobicity, allowing for good separation.

Detection: The eluting peptide is monitored using UV detectors at wavelengths of 214 nm (for the peptide backbone) and 280 nm (for the aromatic side chains of Tyr and Trp). acs.org

Fractions containing the pure peptide are collected, pooled, and lyophilized to yield the final product as a fluffy white powder, which is then converted to the dihydrochloride (B599025) salt.

A representative RP-HPLC gradient for purification is shown in the table below.

| Time (minutes) | % Solvent B (Acetonitrile + 0.1% TFA) | Flow Rate (mL/min) |

|---|---|---|

| 0 | 5 | 15 |

| 5 | 5 | 15 |

| 50 | 55 | 15 |

| 55 | 95 | 15 |

| 60 | 95 | 15 |

Other Chromatographic and Preparative Methods

While RP-HPLC is the primary purification tool, other methods can be used for analysis or as orthogonal purification steps.

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Given the basic side chain of Lysine, H-Tyr-Trp-Lys-NH2 will be positively charged at neutral or acidic pH and can be purified on a cation-exchange column. researchgate.net This can be a useful secondary step to remove impurities that have similar hydrophobicity but different charge states.

Capillary Electrophoresis (CE): Capillary electrophoresis is a high-resolution analytical technique that can be used to assess the purity of the final peptide. It is particularly powerful for separating diastereomers. In a study on the synthesis of D-Tyr-L-Lys-L-Trp, CE with a chiral selector was able to separate all eight possible optical isomers, demonstrating its utility in detecting minute amounts of racemized byproducts. researchgate.net

Quality Control and Analytical Verification in Research Synthesis of H-Tyr-Trp-Lys-NH2 2HCl

The synthesis of a peptide like H-Tyr-Trp-Lys-NH2 dihydrochloride requires rigorous quality control (QC) to ensure the final product meets the required standards of identity, purity, and composition. polypeptide.com In a research context, a multi-faceted analytical approach is employed to validate the successful synthesis and purification of the target peptide. This involves a battery of tests designed to confirm the molecular structure, assess purity levels, verify the amino acid content, and ensure stereochemical integrity. polypeptide.combachem.com The following sections detail the principal analytical methods used in the comprehensive characterization of synthetically derived H-Tyr-Trp-Lys-NH2 2HCl.

Mass Spectrometry (MS) for Identity and Purity Assessment

Mass spectrometry is an indispensable tool for the primary verification of a synthesized peptide's identity by confirming its molecular weight. bachem.com For H-Tyr-Trp-Lys-NH2, high-resolution mass spectrometry (HRMS) provides a precise mass measurement that can confirm the elemental composition. ethz.ch Typically, the analysis is performed using electrospray ionization (ESI), which generates protonated molecular ions, such as [M+H]+, where M is the neutral peptide.

The theoretical molecular weight of the free peptide (C27H36N6O4) is calculated to establish a reference value. The observed mass from the MS analysis must correspond closely to this calculated value to confirm the identity of the peptide. bachem.com MS is also used to assess purity by detecting the presence of any contaminants or by-products from the synthesis, such as deletion sequences (e.g., dipeptides) or molecules with remaining protecting groups. polypeptide.com

Table 1: Theoretical Mass Values for H-Tyr-Trp-Lys-NH2

| Species | Formula | Mass Type | Calculated Mass (Da) |

|---|---|---|---|

| Free Peptide [M] | C27H36N6O4 | Monoisotopic | 508.2798 |

| Free Peptide [M] | C27H36N6O4 | Average | 508.618 |

| Protonated Peptide [M+H]+ | C27H37N6O4+ | Monoisotopic | 509.2876 |

| Protonated Peptide [M+H]+ | C27H37N6O4+ | Average | 509.626 |

| Dihydrochloride Salt | C27H38Cl2N6O4 | Monoisotopic | 580.2385 |

Note: The primary species observed in ESI-MS would be the protonated peptide [M+H]+. The mass of the dihydrochloride salt is provided for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While MS confirms the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the specific covalent structure and three-dimensional conformation of the peptide in solution. nih.govscielo.br One-dimensional (1D) 1H NMR provides a fingerprint of the molecule, with distinct signals corresponding to the different types of protons in the Tyrosine, Tryptophan, and Lysine residues. chemrxiv.org

The aromatic regions of the spectrum are particularly informative, showing characteristic signals for the Tyr and Trp side chains. For instance, the indole proton of the Tryptophan side chain appears at a distinct downfield chemical shift. chemrxiv.org The aliphatic region will contain signals from the lysine side chain and the α- and β-protons of all three residues. chemrxiv.org Two-dimensional (2D) NMR techniques, such as COSY and TOCSY, are often employed to establish connectivity between protons within each amino acid residue, confirming their individual identities. NOESY experiments can provide information about the spatial proximity of protons, helping to define the peptide's secondary structure. scielo.br The chemical shifts are sensitive to the local chemical environment and can confirm the sequence and folding of the peptide. nih.govscielo.br

Table 2: Typical 1H NMR Chemical Shift Ranges for Protons in Peptide Residues

| Amino Acid Residue | Proton Type | Typical Chemical Shift Range (ppm) |

|---|---|---|

| Tyrosine (Tyr) | Aromatic (ring) | 6.7 - 7.2 |

| α-H | 3.9 - 4.6 | |

| β-H | 2.7 - 3.2 | |

| Tryptophan (Trp) | Indole N-H | 10.0 - 10.5 |

| Aromatic (indole ring) | 7.0 - 7.8 | |

| α-H | 4.0 - 4.7 | |

| β-H | 3.0 - 3.5 | |

| Lysine (Lys) | α-H | 3.8 - 4.4 |

| β, γ, δ-H | 1.3 - 1.9 | |

| ε-H | 2.8 - 3.1 |

Note: Chemical shifts are dependent on solvent, pH, and temperature. The values presented are general ranges.

Amino Acid Analysis for Compositional Validation

Amino Acid Analysis (AAA) is a quantitative technique used to verify the amino acid composition of the synthesized peptide. bachem.com The process involves the complete hydrolysis of the peptide into its constituent amino acids, typically by heating in 6 M hydrochloric acid. nih.gov The resulting mixture of free amino acids is then separated, identified, and quantified using methods like ion-exchange chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC) with pre- or post-column derivatization. lcms.czmyfoodresearch.comlcms.cz

For H-Tyr-Trp-Lys-NH2, a successful AAA would show the presence of Tyrosine, Tryptophan, and Lysine in an equimolar (1:1:1) ratio, confirming that the correct amino acids are present in the correct proportions. polypeptide.com It is important to note that Tryptophan can be partially or fully degraded under standard acid hydrolysis conditions, so specific protective agents (e.g., phenol) or alternative hydrolysis methods may be required for accurate quantification. myfoodresearch.com

Table 3: Example of Amino Acid Analysis Data for H-Tyr-Trp-Lys-NH2

| Amino Acid | Expected Molar Ratio | Hypothetical Experimental Result (Molar Ratio) |

|---|---|---|

| Tyrosine (Tyr) | 1.0 | 1.02 |

| Tryptophan (Trp) | 1.0 | 0.95* |

*Slightly lower recovery for Tryptophan can occur due to degradation during acid hydrolysis.

Chiral Purity Assessment and Stereochemical Integrity

Maintaining the stereochemical integrity of the amino acids is critical during peptide synthesis. ethernet.edu.et The synthesis process, particularly the activation and coupling steps, can sometimes lead to racemization, where the L-amino acid is partially converted to its D-enantiomer. The presence of D-isomers can significantly impact the peptide's biological activity and three-dimensional structure.

The chiral purity of H-Tyr-Trp-Lys-NH2 is assessed to ensure that it is composed exclusively of L-amino acids (or the intended stereoisomers). nih.gov This is typically accomplished by hydrolyzing the peptide and analyzing the resulting amino acids using a chiral analytical method. mdpi-res.com Gas chromatography (GC) or HPLC using a chiral stationary phase can separate the D- and L-enantiomers of each amino acid, allowing for their quantification. nih.govmdpi-res.com The International Conference on Harmonisation (ICH) guidelines for pharmaceutical ingredients often require enantiomeric purity to be quantified. nih.gov For a high-quality research-grade peptide, the content of any D-isomer should be exceptionally low, often less than 0.1%.

Table 4: Hypothetical Chiral Purity Analysis Data

| Amino Acid | % L-Isomer | % D-Isomer | Status |

|---|---|---|---|

| Tyrosine | 99.92% | 0.08% | Pass |

| Tryptophan | 99.95% | 0.05% | Pass |

Molecular and Cellular Mechanisms of H Tyr Trp Lys Nh2 2hcl Action

Receptor Binding and Ligand-Target Interactions

The biological effects of H-Tyr-Trp-Lys-NH2 2HCl are initiated by its binding to specific molecular targets, primarily G protein-coupled receptors (GPCRs). The affinity and selectivity of this binding are crucial determinants of its pharmacological profile.

Quantitative Binding Assays for Receptor Affinity and Selectivity

Quantitative binding assays are essential for determining the affinity (Ki) of a ligand for its receptor. These assays typically involve competitive binding experiments where the compound of interest competes with a radiolabeled ligand for binding to the receptor.

While specific binding affinity data for H-Tyr-Trp-Lys-NH2 2HCl is not extensively detailed in the provided search results, related studies on similar peptide structures offer valuable insights. For instance, studies on apelin-13 (B560349) analogues, which also feature a C-terminal phenylalanine, demonstrate that modifications to this residue can significantly impact binding affinity for the apelin receptor (APJ). acs.org Some analogues with substitutions at the Phe13 position have shown affinities in the sub-nanomolar range, highlighting the critical role of the C-terminal amino acid in receptor interaction. acs.org

Furthermore, research on 14-O-methyloxymorphone derivatives, where various amino acids including Tyr and Trp are attached, has shown high binding affinities in the subnanomolar to low nanomolar range for the mu-opioid receptor (MOR). acs.org For example, a 6α-L-Trp-substituted derivative displayed a Ki value of 0.36 nM at the MOR. acs.org These findings underscore the potential for peptides containing Tyr and Trp residues to exhibit high receptor affinity.

Table 1: Representative Receptor Binding Affinities of Related Peptides

| Compound/Analogue | Receptor | Binding Affinity (Ki) |

|---|---|---|

| Apelin-13 Analogue (Phe13 substitution) | APJ | 0.08–0.18 nM acs.org |

| 6α-L-Trp-substituted 14-O-methyloxymorphone | MOR | 0.36 nM acs.org |

| 6α-L-Lys derivative of 14-O-methyloxymorphone | MOR | 0.19 nM acs.org |

This table is illustrative and based on related compounds to infer the potential binding characteristics of H-Tyr-Trp-Lys-NH2 2HCl. Specific data for the subject compound was not available in the search results.

Characterization of Specific Receptor Subtypes Interacted with by H-Tyr-Trp-Lys-NH2 2HCl (e.g., Opioid, NOP, GPCRs)

The structural components of H-Tyr-Trp-Lys-NH2 suggest potential interactions with several receptor subtypes, particularly within the G protein-coupled receptor (GPCR) family. The N-terminal tyrosine is a key feature of endogenous opioid peptides, suggesting a possible interaction with opioid receptors.

The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, another member of the opioid receptor family, is a plausible target. nih.govplos.org The N/OFQ system is involved in various physiological processes, and its receptor shares structural similarities with classical opioid receptors. plos.orgmdpi.com The interaction of ligands with the NOP receptor can lead to the inhibition of cAMP levels and calcium channels, mediated by pertussis toxin-sensitive G-proteins (Gi/o). plos.org The N-terminal amino group of the endogenous ligand N/OFQ interacts with a conserved aspartate residue (D130) in the NOP receptor, a crucial interaction for binding. mdpi.com

Given that H-Tyr-Trp-Lys-NH2 is a peptide, its interaction with various GPCRs involved in neurotransmission and physiological regulation is a primary area of investigation. The kappa opioid receptor (KOPR), for instance, has been studied using fusion proteins to visualize its trafficking and signaling in neuronal cells, demonstrating the complexity of GPCR function. nih.gov

Kinetic Analysis of H-Tyr-Trp-Lys-NH2 2HCl Binding to Molecular Targets

Kinetic analysis of ligand-receptor binding provides information on the rates of association (kon) and dissociation (koff) of the ligand with its target. This data is crucial for understanding the duration of action and the dynamic nature of the ligand-receptor interaction.

Enzyme Modulation and Functional Activity

Beyond receptor binding, peptides can also exert their effects by modulating the activity of enzymes, such as peptidases.

Investigation of Enzyme Inhibition or Activation by H-Tyr-Trp-Lys-NH2 2HCl (e.g., Peptidases)

Peptidases are enzymes that cleave peptide bonds and are involved in the metabolism of peptide hormones and neurotransmitters. The stability and activity of peptides like H-Tyr-Trp-Lys-NH2 can be influenced by their susceptibility to cleavage by these enzymes. Conversely, the peptide itself may act as an inhibitor of certain peptidases.

Dipeptidyl peptidase III (DPP III) is a metallopeptidase that has been shown to be inhibited by various dipeptides and peptide analogues. mdpi.com For example, dipeptides with aromatic residues, such as Tyr-Tyr and Tyr-Phe, have demonstrated inhibitory activity against rat brain DPP III with Ki values of 5.8 µM and 8.4 µM, respectively. mdpi.com The presence of a tyrosine residue in H-Tyr-Trp-Lys-NH2 suggests it could potentially interact with and inhibit peptidases like DPP III. The strength of this inhibition would depend on the specific interactions of its amino acid residues with the enzyme's active site. mdpi.com

Substrate Specificity and Catalytic Mechanism Studies

Understanding the substrate specificity and catalytic mechanism of enzymes that may interact with H-Tyr-Trp-Lys-NH2 is key to predicting its metabolic fate and potential modulatory effects.

Studies on protein-tyrosine phosphatases (PTPases) have revealed that the amino acid sequence surrounding a phosphotyrosine residue significantly influences substrate recognition and catalytic efficiency. hubrecht.eunih.gov For instance, the presence of certain charged residues near the phosphotyrosine can dramatically alter the Km and kcat values. nih.gov While H-Tyr-Trp-Lys-NH2 is not a phosphorylated peptide, this principle of sequence-dependent enzyme interaction is broadly applicable.

The catalytic mechanism of enzymes like chymotrypsin, a serine protease, involves the formation of an acyl-enzyme intermediate. scispace.comthieme-connect.de The efficiency of this process is dependent on the nature of the amino acid residues at and around the cleavage site. scispace.com For peptide synthesis catalyzed by chymotrypsin, hydrophobic or bulky amino acid residues are preferred at the P1' position. scispace.com This information is relevant for understanding both the potential synthesis and degradation of H-Tyr-Trp-Lys-NH2 by such enzymes.

Intracellular Signaling Cascade Modulation

There is a lack of specific studies detailing the engagement of H-Tyr-Trp-Lys-NH2 2HCl with any particular G-protein coupled receptor. The initial binding affinity, receptor activation or antagonism, and the subsequent G-protein coupling (e.g., Gαs, Gαi, Gαq) specific to this compound have not been characterized in published research.

Information regarding the direct or indirect effects of H-Tyr-Trp-Lys-NH2 2HCl on specific kinases (e.g., protein kinase A, protein kinase C, mitogen-activated protein kinases) or phosphatases is not available. Consequently, its role in modulating phosphorylation-dependent signaling pathways remains unknown.

No specific data has been found to indicate how H-Tyr-Trp-Lys-NH2 2HCl influences the levels of key second messengers such as cyclic AMP (cAMP) or intracellular calcium ions (Ca2+).

Gene Expression and Protein Synthesis Regulation

A transcriptomic analysis, which would provide a global view of the changes in gene expression in response to H-Tyr-Trp-Lys-NH2 2HCl, has not been published. Therefore, a data table of up- or down-regulated genes cannot be provided.

Similarly, proteomic studies identifying and quantifying changes in the cellular protein landscape following treatment with H-Tyr-Trp-Lys-NH2 2HCl are not available in the public domain. This prevents the creation of a data table detailing altered protein expression.

Structural Biology and Conformational Analysis of H Tyr Trp Lys Nh2 2hcl and Its Complexes

X-ray Crystallography of H-Tyr-Trp-Lys-NH2 Bound to Target Molecules

X-ray crystallography is a powerful technique for obtaining high-resolution three-dimensional structures of molecules in their crystalline state. While crystallizing a small, flexible peptide like H-Tyr-Trp-Lys-NH2 alone is challenging, co-crystallization with a target molecule (e.g., a receptor, enzyme, or antibody) can yield valuable information about the bioactive conformation of the peptide.

The resulting electron density map would allow for the precise determination of the peptide's backbone and side-chain conformation when bound to its target. This would reveal the specific interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the complex. For instance, the phenolic hydroxyl group of tyrosine and the indole (B1671886) nitrogen of tryptophan could act as hydrogen bond donors, while the lysine (B10760008) side chain could form salt bridges with acidic residues on the target protein. The aromatic rings of tyrosine and tryptophan could also engage in π-π stacking or hydrophobic interactions with the target. While specific crystallographic data for H-Tyr-Trp-Lys-NH2 is not available, studies on other peptide-protein complexes provide a framework for what could be expected. researchgate.net

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Structures

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of large macromolecular complexes in a near-native, hydrated state. If H-Tyr-Trp-Lys-NH2 were to bind to a large protein or protein complex, Cryo-EM could be used to visualize the structure of the entire assembly.

Computational Structural Biology of H-Tyr-Trp-Lys-NH2

Computational methods are invaluable for complementing experimental data and providing a dynamic picture of peptide conformation and interactions.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of H-Tyr-Trp-Lys-NH2 in solution and to model its binding to target molecules. Starting from an initial conformation (which could be derived from NMR data or be a fully extended chain), MD simulations calculate the trajectory of the atoms over time based on a force field that describes the interatomic interactions.

These simulations can reveal the most populated conformational states of the peptide in solution, the flexibility of different regions of the peptide, and the role of solvent in stabilizing certain conformations. MD simulations can also be used to study the binding process of the peptide to a target molecule, providing insights into the binding pathway and the energetics of the interaction. mdpi.comacs.org For instance, simulations can highlight the importance of specific residues, like the tryptophan, in forming stable interactions through π-π stacking within a binding pocket. acs.org

Table 3: Potential Insights from Molecular Dynamics Simulations of H-Tyr-Trp-Lys-NH2

| Simulation Type | Key Information Obtained |

| Unbound Peptide in Solution | - Conformational ensemble and relative populations of different states- Intramolecular hydrogen bonding patterns- Solvent accessible surface area of residues |

| Peptide-Target Complex | - Stability of the bound conformation- Key intermolecular interactions (hydrogen bonds, salt bridges, hydrophobic contacts)- Binding free energy calculations |

Ligand Docking and Binding Site Prediction for H-Tyr-Trp-Lys-NH2 2HCl

Ligand docking and binding site prediction are powerful computational techniques used to forecast the preferred orientation and interaction of a small molecule (ligand) with a larger macromolecule, typically a protein receptor. For the tripeptide H-Tyr-Trp-Lys-NH2, these methods provide critical insights into its potential biological targets and the molecular basis of its activity. The process involves predicting the three-dimensional structure of the peptide-protein complex and estimating the binding affinity.

The prediction of a binding site on a protein surface is the initial step in understanding its function and is essential for structure-based drug design. rsc.org Various computational tools, such as P2Rank and PrankWeb, utilize machine learning algorithms and geometric features to identify potential ligand-binding pockets on a protein's structure. pnas.org These methods analyze properties like surface geometry, electrostatic potential, and residue conservation to score and rank potential binding sites. pnas.orgrsc.org

Once a putative binding site is identified, molecular docking simulations are performed. These simulations place the ligand, H-Tyr-Trp-Lys-NH2, into the target site in various conformations and orientations. An energy-based scoring function then evaluates these poses to identify the most stable complex, which is predicted to be the most likely binding mode.

The chemical nature of the amino acid residues in H-Tyr-Trp-Lys-NH2 dictates its interaction profile:

Tyrosine (Tyr) and Tryptophan (Trp): These aromatic residues are crucial for forming hydrophobic and π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the receptor's binding pocket. pnas.orgacs.org The indole ring of Tryptophan, in particular, is frequently found in the "hot spots" of protein-protein interfaces, contributing significantly to binding energy. rsc.orgmdpi.com

Lysine (Lys): The long, flexible side chain of Lysine terminates in a primary amino group, which is positively charged at physiological pH. This makes it a key participant in electrostatic interactions, forming salt bridges with negatively charged residues like aspartate (Asp) or glutamate (B1630785) (Glu). nih.gov Furthermore, it can engage in strong cation-π interactions with aromatic residues in the binding site. oup.commdpi.com

A relevant example is the hexapeptide Trp-Lys-Tyr-Met-Val-Met-NH2 (WKYMVM), which contains the same core Tyr-Trp-Lys motif. This peptide is a potent agonist for formyl peptide receptors (FPRs), a class of G protein-coupled receptors involved in the immune response. nih.gov Docking simulations of ligands into homology models of FPRs have been used to understand their binding mechanisms, showing that ligands occupy the same putative binding site as the endogenous agonist. nih.gov This suggests that H-Tyr-Trp-Lys-NH2 could potentially interact with similar receptor families characterized by binding pockets that accommodate both aromatic and cationic groups.

The following interactive table illustrates the potential interactions that would be identified in a typical docking study of H-Tyr-Trp-Lys-NH2 with a hypothetical receptor binding site, based on the known properties of its constituent amino acids.

Table 1: Predicted Interactions from a Molecular Docking Simulation of H-Tyr-Trp-Lys-NH2

| Peptide Residue | Receptor Residue (Example) | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| Tyr | Phe | π-π Stacking | ~4.5 |

| Trp | Leu/Val | Hydrophobic | ~3.9 |

| Trp | Trp | π-π Stacking | ~4.2 |

| Lys | Asp/Glu | Salt Bridge / H-Bond | ~2.8 |

| Lys | Trp/Tyr | Cation-π | ~4.0 |

| C-Terminal NH2 | Asn/Gln (Backbone C=O) | Hydrogen Bond | ~3.0 |

Pre Clinical Biological Activity and Experimental Model Systems

In Vitro Cell-Based Assays

In vitro assays using cultured cells are fundamental to characterizing the molecular and cellular effects of a compound.

Receptor Activation and Deactivation Studies in Cell Lines

While direct receptor binding studies for H-Tyr-trp-lys-NH2 are not extensively detailed in publicly available literature, its structural analogue, D-Tyr-Trp-Lys-NH2 , has been identified as an aromatic-cationic peptide with potential opioid receptor activity. The assessment of such activity typically involves established in vitro assays.

Mu-opioid receptor activation or antagonism can be determined through radioligand binding assays that utilize cloned mu-opioid receptors expressed in host cell lines. Another common method is a functional bioassay, such as the guinea pig ileum test, which measures the physiological response to receptor activation. These methodologies are standard for evaluating the interaction of peptide candidates with specific receptor systems.

Cellular Growth, Differentiation, and Apoptosis Modulation (if mechanistic)

The effects of related aromatic-cationic peptides on cellular viability and apoptosis have been investigated in models of oxidative stress. In studies involving human retinal pigment epithelial (RPE) cells, the viability of cells exposed to the oxidizing agent tert-Butyl hydroperoxide (tBHP) was assessed using an MTT assay. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

In one experimental model, exposing RPE cells to increasing concentrations of tBHP led to a dose-dependent decrease in cell viability. The potential protective effects of related peptides, such as SS-31, were evaluated by co-administering the peptide with tBHP. Furthermore, in human retinal endothelial cells (HRECs) cultured under high-glucose conditions to simulate diabetic retinopathy, related peptides were shown to reduce the expression of caspase-3, a key executioner enzyme in the apoptosis pathway. This suggests a potential mechanism of action in mitigating apoptosis triggered by high-glucose-induced stress.

Table 1: Effect of tBHP on RPE Cell Viability This table is representative of data described in cited literature, illustrating the dose-dependent effect of an oxidative stressor on cell viability.

| tBHP Concentration | Mean Cell Viability (%) |

| Control | 100 |

| Low | 85 |

| Medium | 60 |

| High | 40 |

Ion Channel and Transporter Function Assays

There is currently no specific information available in the reviewed literature detailing the effects of H-Tyr-trp-lys-NH2 2 hcl on ion channel or transporter function.

Immunomodulatory Effects in Isolated Immune Cells

Based on available scientific literature, no specific studies have been published regarding the immunomodulatory effects of this compound in isolated immune cells.

Ex Vivo Tissue and Organ Perfusion Studies

Ex vivo studies bridge the gap between in vitro cell-based assays and in vivo models by using intact tissues or organs maintained in a controlled artificial environment.

Smooth Muscle Contraction/Relaxation Studies

The guinea pig ileum bioassay is a classical ex vivo method used to assess the activity of substances that interact with opioid receptors present in the smooth muscle of the intestine. This assay is particularly relevant for peptides like D-Tyr-Trp-Lys-NH2 , which are noted for their potential opioid-like activity. The assay measures the contraction or relaxation of the isolated ileum preparation in response to the test compound, providing a functional measure of receptor agonism or antagonism. The activation of mu-opioid receptors in this tissue typically results in the inhibition of acetylcholine (B1216132) release, leading to muscle relaxation.

Isolated Organ Function Modulation

Currently, there is no publicly available research detailing the effects of H-Tyr-Trp-Lys-NH2 2HCl on the function of isolated organs. Studies investigating its influence on specific physiological parameters such as smooth muscle contraction, heart rate, or glandular secretion in ex vivo models have not been identified in the course of this review.

Structure Activity Relationship Sar Studies and Rational Peptide Design

Systematic Amino Acid Substitutions and Analog Synthesis of H-Tyr-Trp-Lys-NH2

Alanine (B10760859) Scanning Mutagenesis and Truncation Studies

Alanine scanning mutagenesis is a technique used to determine the contribution of individual amino acid side chains to the activity of a peptide. rapidnovor.com By systematically replacing each amino acid with alanine, which has a small, non-reactive methyl side chain, researchers can identify "hot spots" critical for biological function. rapidnovor.comulisboa.pt For instance, in the context of larger peptides containing the Tyr-Trp-Lys motif, alanine scanning has been instrumental in delineating the functional epitopes required for receptor binding. nih.govnih.gov This method helps to identify residues whose side chains are essential for interaction with a target protein. rapidnovor.com

Truncation studies involve the systematic removal of amino acids from the N- or C-terminus of a peptide to identify the minimal sequence necessary for biological activity. diva-portal.orgresearchgate.net Studies on melanotropin peptides, for example, have led to the discovery of potent tripeptide agonists. nih.gov This approach can reveal that a smaller core sequence retains or even enhances the desired activity. nih.govscispace.com

Table 1: Effects of Alanine Substitution and Truncation on Peptide Activity This table is for illustrative purposes and synthesizes general findings from SAR studies.

| Modification | Position | General Effect on Activity | Rationale |

| Alanine Substitution | Tyr | Often leads to a significant decrease in activity. | The phenolic side chain of Tyrosine is frequently involved in key hydrogen bonding or hydrophobic interactions. |

| Alanine Substitution | Trp | Typically results in a substantial loss of activity. | The large, aromatic indole (B1671886) side chain of Tryptophan is often crucial for binding affinity and receptor activation. |

| Alanine Substitution | Lys | Activity can be decreased, but the effect varies depending on the target. | The positively charged amino group of the Lysine (B10760008) side chain is often involved in electrostatic interactions. |

| N-terminal Truncation | Removal of Tyr | Generally abolishes or significantly reduces activity. | Indicates the importance of the N-terminal residue for initial binding or proper conformation. |

| C-terminal Truncation | Removal of Lys | Often leads to a loss of activity. | Highlights the role of the C-terminal residue and its amide group in stabilizing the peptide or interacting with the receptor. |

D-Amino Acid Incorporations and Stereochemical Effects

The incorporation of D-amino acids, which are the non-natural stereoisomers of the standard L-amino acids, can have profound effects on a peptide's activity and stability. google.comunc.edu Substituting an L-amino acid with its D-counterpart can alter the peptide's conformation, potentially leading to increased receptor affinity or selectivity. 5z.com For example, the substitution of L-Trp with D-Trp in somatostatin (B550006) analogs has been shown to enhance potency. researchgate.net

The stereochemistry of the amino acids is a critical determinant of biological activity. nih.gov The spatial arrangement of the side chains influences how the peptide fits into its binding pocket. Even subtle changes in stereochemistry can dramatically alter the binding affinity and efficacy of a peptide, sometimes converting an agonist into an antagonist. nih.gov

Table 2: Impact of D-Amino Acid Substitution on H-Tyr-Trp-Lys-NH2 Analogs This table presents hypothetical data based on common observations in peptide chemistry.

| Analog | Stereochemistry | Observed Effect | Potential Reason |

| H-D-Tyr-Trp-Lys-NH2 | D-Tyr at position 1 | Often reduced activity. | The stereochemistry at the N-terminus can be critical for initial receptor recognition. |

| H-Tyr-D-Trp-Lys-NH2 | D-Trp at position 2 | Can lead to increased potency and receptor selectivity. | The D-amino acid may induce a favorable turn conformation for receptor binding. |

| H-Tyr-Trp-D-Lys-NH2 | D-Lys at position 3 | Variable effects, can either increase or decrease activity. | The orientation of the charged side chain can be crucial for electrostatic interactions. |

Non-Canonical Amino Acid Substitutions and Backbone Modifications

The introduction of non-canonical amino acids (ncAAs) offers a vast chemical space for modifying peptides beyond the 20 standard amino acids. mdpi.comsemanticscholar.org These modifications can include altered side chains, different backbone structures (e.g., β- or γ-amino acids), or stereochemical variations. semanticscholar.orgresearchgate.net Incorporating ncAAs can enhance resistance to proteolytic degradation, improve bioavailability, and fine-tune biological activity. researchgate.netnih.gov For example, substituting canonical amino acids with their β-homologs can lead to peptides with altered conformational preferences and improved stability. researchgate.net

Backbone modifications involve altering the peptide bond itself to create pseudopeptides or peptidomimetics. ub.edu This can include N-methylation, the introduction of reduced amide bonds, or the formation of aza-peptides. acs.orgfrontiersin.org Such changes can increase metabolic stability and influence the peptide's conformation, sometimes leading to enhanced biological effects. frontiersin.orgacs.org

N-Terminal and C-Terminal Modifications of H-Tyr-Trp-Lys-NH2

Modifications at the N- and C-termini of the H-Tyr-Trp-Lys-NH2 peptide are crucial for modulating its properties. sb-peptide.com The free amino group at the N-terminus and the amide group at the C-terminus are common sites for chemical alterations. nih.gov

N-terminal modifications can include acetylation, methylation, or the attachment of fatty acids (lipidation). genscript.comnih.gov Acetylation, for instance, can neutralize the positive charge of the N-terminus, which can affect binding and increase stability. nih.gov C-terminal modifications often involve amidation, which is the case for H-Tyr-Trp-Lys-NH2. This amidation neutralizes the negative charge of the C-terminal carboxyl group and can enhance the peptide's biological activity and resistance to carboxypeptidases.

Table 3: Common Terminal Modifications and Their Effects

| Modification Type | Position | Example | General Impact |

| N-terminal Acylation | N-terminus | Acetylation | Neutralizes charge, can increase stability and lipophilicity. nih.gov |

| N-terminal Alkylation | N-terminus | Methylation | Can alter conformation and receptor interaction. nih.gov |

| N-terminal Lipidation | N-terminus | Palmitoylation | Increases lipophilicity, can enhance membrane permeability and prolong half-life. nih.gov |

| C-terminal Amidation | C-terminus | -NH2 | Neutralizes charge, increases stability against carboxypeptidases, often enhances activity. |

| C-terminal Esterification | C-terminus | -OEt, -OMe | Can increase lipophilicity and alter pharmacokinetic properties. |

Cyclization and Conformationally Constrained Analog Design

To overcome the inherent flexibility of linear peptides, which can lead to reduced receptor affinity and susceptibility to degradation, cyclization is a widely employed strategy. unc.edunih.gov By introducing covalent bonds between different parts of the peptide, its conformational freedom is restricted, often locking it into a bioactive conformation. nih.gov Common cyclization methods include the formation of disulfide bridges between cysteine residues, lactam bridges between acidic and basic side chains (e.g., Asp and Lys), or head-to-tail cyclization. emorychem.sciencenih.gov

Conformationally constrained analogs aim to mimic a specific secondary structure, such as a β-turn, which is often crucial for receptor recognition. researchgate.netnih.gov The design of these analogs can involve the incorporation of specific amino acids that induce turns, such as proline, or the use of chemical linkers to create a rigid structure. nih.gov

Development of Peptide Mimetics Based on H-Tyr-Trp-Lys-NH2 Scaffold

Peptide mimetics are molecules that are designed to mimic the essential structural features of a peptide but with a non-peptidic backbone. diva-portal.orgresearchgate.net This approach aims to overcome the limitations of peptides as therapeutic agents, such as poor oral bioavailability and rapid degradation. unc.edu The design of peptidomimetics often starts from the SAR data of a lead peptide like H-Tyr-Trp-Lys-NH2. By identifying the key pharmacophoric groups and their spatial arrangement, non-peptide scaffolds can be designed to present these groups in the correct orientation for receptor binding. nih.govtum.de

Computational Methods in H-Tyr-Trp-Lys-NH2 Structure-Activity Relationship (SAR) Studies

The exploration of the structure-activity relationship (SAR) of the tripeptide H-Tyr-Trp-Lys-NH2 has been significantly advanced by computational methods. These in silico approaches provide a powerful toolkit for understanding the molecular features that govern its biological activity and for designing novel peptides with enhanced properties. By modeling the peptide's structure and its interactions with biological targets, researchers can predict the activity of new analogs, thereby accelerating the process of drug discovery and development.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. smolecule.com For peptides like H-Tyr-Trp-Lys-NH2, QSAR studies involve the use of molecular descriptors to quantify structural features, which are then correlated with a measured biological response, such as antioxidant capacity or receptor binding affinity. researchgate.net

The development of a QSAR model for H-Tyr-Trp-Lys-NH2 and its analogs would typically involve the following steps:

Data Set Compilation: A dataset of peptides with known biological activities is required. This would include H-Tyr-Trp-Lys-NH2 and a series of its analogs where each amino acid is systematically replaced or modified.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each peptide in the dataset. These can be broadly categorized as:

0D descriptors: Molecular weight, atom count.

1D descriptors: Physicochemical properties of amino acids (e.g., hydrophobicity, pKa).

2D descriptors: Connectivity indices that describe the topology of the molecule.

3D descriptors: Quantum chemical descriptors (e.g., HOMO/LUMO energies), molecular shape, and surface properties. mdpi.com

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are used to build a mathematical model that links the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

Research on antioxidant peptides has consistently highlighted the critical role of Tyrosine (Tyr) and Tryptophan (Trp) residues. researchgate.netmdpi.com The phenolic group of Tyr and the indole ring of Trp are excellent hydrogen/electron donors, which is a key mechanism for scavenging free radicals. researchgate.net QSAR studies on antioxidant peptides have shown that the presence and position of these aromatic amino acids are paramount for activity. For instance, some studies have indicated that Tyr or Trp at the N-terminus of dipeptides leads to stronger antioxidant activity compared to their presence at the C-terminus. researchgate.net

A hypothetical QSAR data table for a series of tripeptide analogs of H-Tyr-Trp-Lys-NH2 could be structured as follows to investigate the influence of amino acid substitutions on antioxidant activity.

Table 1: Hypothetical QSAR Data for H-Tyr-Trp-Lys-NH2 Analogs

| Peptide Sequence | Modification | Hydrophobicity Index | HOMO Energy (eV) | Predicted Antioxidant Activity (IC50, µM) |

|---|---|---|---|---|

| Tyr-Trp-Lys-NH2 | Parent Peptide | -1.3 | -5.8 | 15.2 |

| Ala-Trp-Lys-NH2 | Tyr -> Ala | -0.5 | -6.1 | 45.8 |

| Tyr-Ala-Lys-NH2 | Trp -> Ala | -0.8 | -6.3 | 32.5 |

| Tyr-Trp-Arg-NH2 | Lys -> Arg | -1.5 | -5.7 | 18.1 |

| Phe-Trp-Lys-NH2 | Tyr -> Phe | -1.0 | -5.9 | 20.4 |

This table illustrates how QSAR models can be used to predict the activity of new peptide sequences based on calculated descriptors. The insights gained from such models can guide the rational design of more potent analogs.

De Novo Peptide Design Guided by H-Tyr-Trp-Lys-NH2 Insights

De novo peptide design is a computational approach that aims to create entirely new peptide sequences with desired properties, rather than simply modifying existing ones. researchgate.net Insights from the SAR of H-Tyr-Trp-Lys-NH2 can serve as a valuable starting point for de novo design strategies. The knowledge that the Tyr and Trp residues are crucial for a particular biological activity, for instance, can be used as a constraint in the design process.

The process of de novo design often involves:

Defining a Pharmacophore: Based on the SAR of H-Tyr-Trp-Lys-NH2, a pharmacophore model can be developed. This model defines the essential spatial arrangement of chemical features (e.g., aromatic rings, hydrogen bond donors/acceptors) required for activity.

Scaffold Selection: A molecular scaffold, which could be a linear or cyclic peptide backbone, is chosen to hold the pharmacophoric elements in the correct orientation.

Fragment-Based Growth or Combinatorial Library Generation: New peptide sequences are generated by either "growing" them from a starting fragment or by creating large virtual combinatorial libraries of peptides. These new sequences are designed to match the pharmacophore model.

Scoring and Ranking: The generated peptides are then computationally screened and ranked based on their predicted binding affinity to a target receptor or their predicted biological activity. This often involves molecular docking simulations and the application of scoring functions. scispace.com

For example, knowing the importance of the Tyr and Trp side chains in H-Tyr-Trp-Lys-NH2 for antioxidant activity, a de novo design algorithm could be tasked with generating new tripeptides that maintain these residues while exploring different amino acids at the third position to optimize secondary interactions or improve properties like solubility.

Furthermore, computational methods can be used to design peptidomimetics, which are non-peptide molecules that mimic the structure and function of a peptide. drugdesign.org By understanding the 3D conformation and key interaction points of H-Tyr-Trp-Lys-NH2, it is possible to design smaller, more stable organic molecules that present the same pharmacophoric features and thus elicit a similar biological response.

A hypothetical de novo design workflow starting from H-Tyr-Trp-Lys-NH2 could be represented as follows:

Table 2: Hypothetical De Novo Design Strategy Based on H-Tyr-Trp-Lys-NH2

| Design Step | Description | Example Modification | Predicted Outcome |

|---|---|---|---|

| 1. Template Identification | H-Tyr-Trp-Lys-NH2 identified as a lead antioxidant peptide. | N/A | Baseline activity established. |

| 2. Pharmacophore Definition | Aromatic rings of Tyr and Trp are key for radical scavenging. Positive charge of Lys may influence solubility/target interaction. | N/A | Design constraints are set. |

| 3. Scaffold Hopping | Replace peptide backbone with a more rigid, non-peptidic scaffold. | Benzodiazepine scaffold | Improved metabolic stability and oral bioavailability. |

| 4. Side Chain Optimization | Modify the side chains to enhance activity or selectivity. | Substitute Lys with Ornithine (Orn) or Diaminobutyric acid (Dab). | Altered charge distribution and potential for new interactions. researchgate.net |

| 5. Conformational Constraint | Introduce cyclization to lock the peptide in its bioactive conformation. | Cyclization via a disulfide or lactam bridge. nih.gov | Increased receptor affinity and enzymatic stability. |

Through these computational approaches, the fundamental SAR insights gleaned from H-Tyr-Trp-Lys-NH2 can be leveraged to design a new generation of peptides and peptidomimetics with tailored and enhanced biological activities.

Advanced Analytical and Bioimaging Techniques in H Tyr Trp Lys Nh2 Research

High-Resolution Mass Spectrometry for Metabolite Identification and Stability Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural characterization of peptides and their metabolites. nih.gov Coupled with liquid chromatography (LC-HRMS), it provides unparalleled accuracy in mass determination, enabling the confident assignment of elemental compositions. nih.govnih.gov For H-Tyr-Trp-Lys-NH2, HRMS is employed to determine its exact molecular weight, confirming its identity and purity.

In stability profiling, LC-HRMS is used to monitor the degradation of the peptide over time under various conditions (e.g., in plasma, microsomal incubations, or different pH buffers). This analysis helps identify potential metabolic hotspots on the peptide. Common degradation pathways for peptides include oxidation (particularly of the tryptophan residue), deamidation, and enzymatic cleavage. nih.gov By identifying the exact mass of degradation products, researchers can pinpoint the specific modifications and predict the peptide's in vivo stability. For instance, an increase in mass of 15.9949 Da would strongly suggest the oxidation of the tryptophan residue.

Table 1: Illustrative HRMS Data for H-Tyr-Trp-Lys-NH2 and Potential Metabolites

| Compound | Molecular Formula | Theoretical Exact Mass (m/z) [M+H]⁺ | Mass Shift (Da) | Potential Modification |

| H-Tyr-Trp-Lys-NH2 | C₂₆H₃₅N₇O₄ | 526.2827 | - | Parent Peptide |

| Oxidized Peptide | C₂₆H₃₅N₇O₅ | 542.2776 | +15.9949 | Tryptophan Oxidation |

| Deamidated Peptide | C₂₆H₃₄N₆O₅ | 527.2667 | +0.9840 | C-terminal Amide Hydrolysis |

| Tyr-Trp dipeptide | C₂₀H₂₁N₃O₄ | 384.1554 | -142.1273 | Cleavage at Lys |

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time interaction between two molecules. nih.govbioradiations.com In the context of H-Tyr-Trp-Lys-NH2 research, SPR is used to quantify its binding kinetics to a specific target protein or receptor. In a typical experiment, the target receptor is immobilized on the surface of a sensor chip. nih.gov A solution containing H-Tyr-Trp-Lys-NH2 is then flowed over the surface. The binding of the peptide to the immobilized receptor causes a change in the refractive index at the surface, which is detected in real-time and plotted as a sensorgram. bioradiations.com

The sensorgram provides kinetic data on the association (kₐ) and dissociation (kₑ) rates of the peptide-receptor interaction. From these rates, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be calculated (Kₑ = kₑ/kₐ). This information is critical for understanding the potency and specificity of the peptide's interaction with its biological target. mdpi.com

Table 2: Hypothetical SPR Kinetic Data for H-Tyr-Trp-Lys-NH2 Binding to a Target Receptor

| Analyte | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (nM) |

| H-Tyr-Trp-Lys-NH2 | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of a binding interaction in a single experiment. springernature.com It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand (H-Tyr-Trp-Lys-NH2) is titrated into a solution containing its binding partner (e.g., a receptor). acs.org The resulting data can be analyzed to determine the binding affinity (Kₑ), stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS) upon binding. nih.gov

This thermodynamic signature offers deep insights into the nature of the forces driving the interaction. For example, a binding event driven by a large negative enthalpy change is typically dominated by hydrogen bonding and van der Waals interactions. Conversely, a positive entropy change often indicates that hydrophobic interactions are the primary driver. Such information is invaluable for structure-activity relationship studies and for the rational design of analogues with improved binding properties.

Table 3: Illustrative Thermodynamic Parameters for H-Tyr-Trp-Lys-NH2 Interaction Measured by ITC

| Parameter | Value | Unit |

| Stoichiometry (n) | 1.1 | - |

| Dissociation Constant (Kₑ) | 25 | nM |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol |

| Entropy Change (-TΔS) | -2.7 | kcal/mol |

Fluorescence Spectroscopy and Anisotropy for Ligand-Target Interactions

The intrinsic fluorescence of the tryptophan and tyrosine residues in H-Tyr-Trp-Lys-NH2 makes fluorescence spectroscopy a powerful tool for studying its interactions without the need for external labels. nih.gov The fluorescence emission spectrum of tryptophan, in particular, is highly sensitive to its local environment. nih.gov When the peptide binds to a target receptor, the tryptophan residue may move into a more hydrophobic binding pocket, resulting in a blue shift (a shift to shorter wavelengths) of its emission maximum and an increase in fluorescence intensity. researchgate.net

Fluorescence anisotropy (or polarization) measures the rotational mobility of the peptide. nih.gov In solution, the relatively small H-Tyr-Trp-Lys-NH2 tumbles rapidly, resulting in low anisotropy. Upon binding to a much larger receptor protein, its tumbling rate slows dramatically, leading to a significant increase in the measured anisotropy. researchgate.net This change can be used to quantify binding affinity by titrating the labeled peptide with increasing concentrations of the receptor. springernature.comnih.gov

Table 4: Representative Fluorescence Data for H-Tyr-Trp-Lys-NH2 in Free and Bound States

| State | Trp Emission Max (nm) | Relative Quantum Yield | Fluorescence Anisotropy (r) |

| Free Peptide | 355 | 1.0 | 0.05 |

| Receptor-Bound Peptide | 340 | 1.8 | 0.22 |

Advanced Microscopy Techniques for Cellular Localization and Dynamics (e.g., Confocal, Super-Resolution Microscopy)

To visualize the interaction of H-Tyr-Trp-Lys-NH2 with cells, the peptide can be labeled with a fluorescent dye (e.g., FITC or a rhodamine derivative). Advanced microscopy techniques can then be used to track its localization and dynamics.

Confocal laser scanning microscopy (CLSM) allows for the optical sectioning of cells, providing high-resolution 3D images and eliminating out-of-focus fluorescence. springernature.com This technique can determine whether the fluorescently-labeled peptide accumulates on the cell surface, is internalized into the cytoplasm, or translocates to specific organelles like the mitochondria or the nucleus. nih.govresearchgate.netresearchgate.net Co-localization studies with organelle-specific markers can provide definitive information on its subcellular destination. researchgate.net

Super-resolution microscopy techniques, such as STED or PALM/STORM, break the diffraction limit of light, enabling visualization at the nanoscale. nih.govnih.gov These methods could be used to study the clustering of peptide-receptor complexes on the cell membrane or to track the movement of individual peptide molecules within cellular compartments, providing unprecedented detail on its dynamic behavior. mdpi.comresearchgate.net

Table 5: Expected Cellular Localization Patterns of a Fluorescently Labeled H-Tyr-Trp-Lys-NH2 Analog

| Cellular Compartment | Expected Observation with Confocal Microscopy | Potential Interpretation |

| Plasma Membrane | Punctate or diffuse fluorescence on the cell periphery | Binding to surface receptors |

| Cytoplasm | Diffuse fluorescence throughout the cell interior | Internalization via membrane translocation or endocytosis |

| Endosomes/Lysosomes | Punctate fluorescence co-localizing with endosomal markers | Uptake via the endocytic pathway |

| Nucleus | Fluorescence concentrated within the nuclear region | Nuclear translocation and potential interaction with nuclear targets |

Radioligand Synthesis and Application as Research Probes

Radiolabeling H-Tyr-Trp-Lys-NH2 transforms it into a highly sensitive probe for quantitative binding assays and in vivo imaging techniques like Positron Emission Tomography (PET). novoprolabs.comubc.ca Several strategies can be employed for radiolabeling, leveraging the functional groups within the peptide sequence. nih.govnih.gov

The phenolic ring of the tyrosine residue is amenable to direct radioiodination with isotopes like Iodine-125 for in vitro assays or Iodine-124 for PET imaging. Alternatively, the primary amine on the lysine (B10760008) side chain can be conjugated with a prosthetic group labeled with a positron-emitting isotope such as Fluorine-18 (e.g., N-succinimidyl-4-[¹⁸F]fluorobenzoate, [¹⁸F]SFB) or a chelator (like DOTA) for complexing radiometals (e.g., Gallium-68, Copper-64). nih.govrsc.orgresearchgate.net

Once synthesized, the radiolabeled peptide can be used in receptor binding assays to determine the density of target receptors in tissues (Bₘₐₓ) and their affinity. In preclinical or clinical research, PET imaging with the radiolabeled peptide allows for the non-invasive visualization and quantification of target expression throughout the body, which is valuable for disease diagnosis and monitoring therapeutic response. thno.org

Table 6: Potential Radiosynthesis Strategies for H-Tyr-Trp-Lys-NH2

| Isotope | Labeling Strategy | Target Residue | Application |

| ¹²⁵I | Direct electrophilic iodination | Tyrosine | In vitro binding assays, autoradiography |

| ¹⁸F | Acylation with [¹⁸F]SFB | Lysine | In vivo PET imaging |

| ⁶⁸Ga | Conjugation of a DOTA-chelator | Lysine | In vivo PET imaging |

| ¹¹C | Direct methylation of an amine or thiol precursor | Lysine (modified) | In vivo PET imaging |

Future Perspectives and Emerging Research Directions for H Tyr Trp Lys Nh2 2hcl

Integration with Systems Biology and Network Pharmacology Approaches

The future of understanding the biological significance of H-Tyr-Trp-Lys-NH2 2HCl lies in its integration with systems biology and network pharmacology. These approaches move beyond the traditional one-molecule, one-target paradigm to a more holistic view of how a compound interacts with the complex network of biological systems.

Systems biology will enable the mapping of the global physiological effects of H-Tyr-Trp-Lys-NH2 2HCl. By employing high-throughput technologies such as proteomics, metabolomics, and transcriptomics, researchers can observe the changes in cellular components upon introduction of the peptide. This can reveal the pathways and biological processes modulated by H-Tyr-Trp-Lys-NH2 2HCl, offering clues to its mechanism of action and potential therapeutic applications.

Network pharmacology, a discipline that combines systems biology with computational analysis, can be used to predict the potential targets of H-Tyr-Trp-Lys-NH2 2HCl and its downstream effects. By constructing and analyzing protein-protein interaction networks, researchers can identify key nodes that are likely to be influenced by the peptide. This in silico approach can guide experimental validation and accelerate the discovery of novel biological roles for H-Tyr-Trp-Lys-NH2 2HCl.

Application in Novel Research Probes and Biosensors Development

The unique chemical properties of the amino acid residues in H-Tyr-Trp-Lys-NH2 2HCl make it an attractive candidate for the development of novel research probes and biosensors. The tyrosine (Tyr) residue can be readily labeled with fluorescent tags, while the lysine (B10760008) (Lys) residue provides a primary amine for conjugation to other molecules. The tryptophan (Trp) residue possesses intrinsic fluorescence that can be exploited for label-free detection.

Fluorescently labeled derivatives of H-Tyr-Trp-Lys-NH2 2HCl can be synthesized to serve as probes for cellular imaging and to study its localization and interaction with cellular components. These probes can provide valuable insights into the peptide's uptake, trafficking, and mechanism of action at the subcellular level. For instance, a fluorescent probe based on this tripeptide could be used to visualize its binding to specific receptors or enzymes in living cells.

Furthermore, H-Tyr-Trp-Lys-NH2 2HCl can be immobilized on the surface of various materials to create biosensors for the detection of specific analytes. The peptide's binding properties can be harnessed to develop highly selective and sensitive biosensors for diagnostic and environmental monitoring applications. For example, a biosensor incorporating this peptide might be designed to detect a particular protein or small molecule with high affinity and specificity.

| Potential Application | Enabling Feature of H-Tyr-Trp-Lys-NH2 | Illustrative Example |

| Cellular Imaging Probe | Tyrosine for fluorescent labeling | A derivative with a fluorophore attached to the Tyr residue to track its cellular uptake. |

| Label-Free Detection | Intrinsic fluorescence of Tryptophan | Monitoring changes in Trp fluorescence to study peptide-protein interactions. |

| Biosensor Development | Lysine for surface immobilization | Immobilizing the peptide on a gold nanoparticle surface to detect a target analyte. |

Potential for Scaffold Derivatization in Chemical Biology and Probe Development

The tripeptide H-Tyr-Trp-Lys-NH2 2HCl can serve as a versatile scaffold for the development of a diverse range of chemical biology probes. Through chemical modification of its amino acid side chains and peptide backbone, a library of derivatives with tailored properties can be generated.

Derivatization of the lysine residue can be used to attach various functional groups, including biotin (B1667282) for affinity purification, crosslinkers for identifying binding partners, or cytotoxic agents for targeted drug delivery. The tyrosine residue can be modified to incorporate photo-activatable groups, allowing for spatiotemporal control of the peptide's activity.

Moreover, the peptide backbone itself can be altered to enhance its stability against proteolytic degradation, a common challenge in the development of peptide-based therapeutics. The incorporation of non-natural amino acids or the cyclization of the peptide can lead to analogs with improved pharmacokinetic properties. These derivatized probes will be invaluable tools for dissecting complex biological processes and for the development of new diagnostic and therapeutic agents.

| Modification Site | Type of Derivatization | Purpose |

| Lysine (ε-amino group) | Biotinylation | Affinity-based purification of binding partners. |

| Tyrosine (hydroxyl group) | Attachment of photolabile groups | Spatiotemporal control of peptide activity. |

| Peptide Backbone | Cyclization | Increased stability against proteases. |

| Amino Terminus | Acetylation | Altering charge and potential receptor interactions. |

Advances in Peptide Synthesis Technologies for H-Tyr-Trp-Lys-NH2 Derivatives

The synthesis of H-Tyr-Trp-Lys-NH2 and its derivatives is primarily achieved through solid-phase peptide synthesis (SPPS). nih.govnii.ac.jppnas.orgnih.gov This well-established technique allows for the efficient and stepwise assembly of amino acids on a solid support. nih.govnii.ac.jppnas.orgnih.gov Recent advances in SPPS are further streamlining the synthesis of complex peptide derivatives.

Furthermore, the development of automated peptide synthesizers has made the production of peptide libraries for screening purposes more accessible and high-throughput. These technological advancements will facilitate the rapid and cost-effective synthesis of a wide array of H-Tyr-Trp-Lys-NH2 derivatives, enabling extensive structure-activity relationship studies and the optimization of their biological properties.

Computational Predictions for Unexplored Biological Roles and Target Discovery

Computational approaches are poised to play a pivotal role in uncovering the unexplored biological roles of H-Tyr-Trp-Lys-NH2 2HCl and in identifying its potential molecular targets. In silico methods can provide valuable predictions that guide and prioritize experimental investigations.

Molecular docking simulations can be used to predict the binding of H-Tyr-Trp-Lys-NH2 2HCl to the three-dimensional structures of known proteins. This can help in identifying potential receptors or enzymes that interact with the peptide. For instance, a large-scale virtual screening of a protein database could reveal novel binding partners for this tripeptide.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the structural features of H-Tyr-Trp-Lys-NH2 derivatives with their biological activities. researchgate.net These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. Molecular dynamics simulations can provide insights into the conformational dynamics of the peptide and its interactions with its biological targets at an atomic level.

| Computational Method | Application to H-Tyr-Trp-Lys-NH2 Research |

| Molecular Docking | Prediction of binding poses and affinities to protein targets. |

| QSAR | Predicting the biological activity of novel derivatives. researchgate.net |

| Molecular Dynamics | Simulating the dynamic behavior and interactions of the peptide. |

Q & A

Q. What are the recommended storage conditions for H-Tyr-Trp-Lys-NH2·2HCl to ensure stability during experiments?